3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1027611-12-6
VCID: VC4217898
InChI: InChI=1S/C23H20N4O4/c1-29-22-12-17(9-10-21(22)31-15-16-6-3-2-4-7-16)19-13-20(26-25-19)23(28)27-24-14-18-8-5-11-30-18/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+
SMILES: COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OCC4=CC=CC=C4
Molecular Formula: C23H20N4O4
Molecular Weight: 416.437

3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

CAS No.: 1027611-12-6

Cat. No.: VC4217898

Molecular Formula: C23H20N4O4

Molecular Weight: 416.437

* For research use only. Not for human or veterinary use.

3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide - 1027611-12-6

Specification

CAS No. 1027611-12-6
Molecular Formula C23H20N4O4
Molecular Weight 416.437
IUPAC Name N-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C23H20N4O4/c1-29-22-12-17(9-10-21(22)31-15-16-6-3-2-4-7-16)19-13-20(26-25-19)23(28)27-24-14-18-8-5-11-30-18/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+
Standard InChI Key YAYWPWHFOKGVSB-ZVHZXABRSA-N
SMILES COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OCC4=CC=CC=C4

Introduction

Synthesis

The synthesis of this compound likely involves the following steps:

  • Formation of the Pyrazole Core:

    • Pyrazoles are typically synthesized by cyclization reactions involving hydrazines and 1,3-diketones or their derivatives.

  • Introduction of the Carbohydrazide Group:

    • The carbohydrazide moiety can be introduced by reacting the pyrazole derivative with hydrazine hydrate under controlled conditions.

  • Schiff Base Formation:

    • The final step involves condensation of the carbohydrazide with furan-2-carbaldehyde to form the imine bond (-CH=N-) in the presence of an acid catalyst.

General Reaction Scheme

Pyrazole Derivative+Hydrazine HydrateCarbohydrazideFinal Compound (via Schiff Base Reaction)\text{Pyrazole Derivative} + \text{Hydrazine Hydrate} \rightarrow \text{Carbohydrazide} \rightarrow \text{Final Compound (via Schiff Base Reaction)}

3.1. Biological Activities

Compounds with similar structures have been studied extensively for their pharmacological properties, including:

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to interfere with microbial enzymes.

  • Anticancer Properties: Pyrazole derivatives are known to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Antioxidant Activity: The presence of electron-donating groups (e.g., methoxy) enhances radical scavenging properties.

3.2. Medicinal Chemistry

The combination of a pyrazole core and hydrazone functionality makes this compound a promising candidate for drug development targeting:

  • Inflammatory diseases (anti-inflammatory agents).

  • Neurological disorders (anticonvulsants).

  • Diabetes (antidiabetic agents).

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR provide detailed information about hydrogen and carbon environments.

  • Infrared Spectroscopy (IR):

    • Key absorption bands include:

      • 3200cm1\sim 3200 \, \text{cm}^{-1}: NH stretching (carbohydrazide).

      • 1600cm1\sim 1600 \, \text{cm}^{-1}: C=N stretching (imine bond).

  • Mass Spectrometry (MS):

    • Molecular ion peak confirms the molecular weight.

  • X-Ray Crystallography:

    • Provides precise three-dimensional structural details.

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